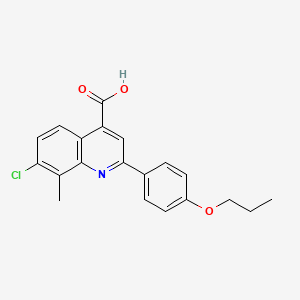

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Substituent Position Analysis

The systematic nomenclature of 7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The base structure is quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, with numbering beginning from the nitrogen-containing ring. The compound contains multiple substituents that must be identified and positioned according to systematic nomenclature rules. The carboxylic acid functional group at position 4 serves as the principal functional group, establishing the compound as a quinoline-4-carboxylic acid derivative.

The substituent analysis reveals a complex substitution pattern that significantly influences the compound's three-dimensional structure and potential biological activity. The chlorine atom at position 7 introduces electron-withdrawing effects that alter the electronic distribution throughout the quinoline system. The methyl group at position 8 provides steric bulk and electron-donating properties, creating a unique electronic environment when combined with the adjacent chlorine substituent. The 4-propoxyphenyl group at position 2 represents the most structurally complex substituent, featuring a phenyl ring with a propoxy side chain (-O-CH₂-CH₂-CH₃) at the para position. This propoxy substituent extends the molecular framework and introduces additional hydrophobic character to the overall structure.

The Simplified Molecular Input Line Entry System representation of this compound is CCCOC1=CC=C(C=C1)C2=NC3=C(C)C(=CC=C3C(=C2)C(=O)O)Cl, which provides a linear notation for the complex three-dimensional structure. This notation clearly indicates the connectivity between all atoms and the positioning of functional groups. The systematic analysis of substituent effects reveals that the electron-withdrawing chlorine and electron-donating methyl groups create a push-pull electronic system that may influence the compound's reactivity and binding properties. The propoxyphenyl substituent at position 2 introduces significant structural diversity compared to simpler quinoline derivatives, potentially affecting molecular recognition and biological interactions.

Properties

IUPAC Name |

7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(23)24)15-8-9-17(21)12(2)19(15)22-18/h4-9,11H,3,10H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMFXUYJOFOSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHClNO

Molecular Weight : 355.81 g/mol

CAS Number : 863185-10-8

The compound features a quinoline core, which is known for its significant biological activities. The presence of the chloro and propoxyphenyl groups enhances its chemical reactivity and biological interactions.

Chemistry

In synthetic organic chemistry, 7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid serves as a crucial building block for the synthesis of complex organic molecules. It is utilized in:

- Catalysis : The compound acts as a catalyst in various organic reactions, facilitating the formation of other chemical entities.

- Synthesis of Derivatives : It can undergo modifications to produce derivatives with enhanced properties for specific applications.

Biology

The compound exhibits significant potential in biological research:

- Antimicrobial Activity : It has been shown to inhibit various bacterial strains, including resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 3.13 | SA-1199B (NorA+) |

| 2 | 1.56 | SA-1199B (NorA+) |

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes, potentially modulating signaling pathways related to inflammation.

Industry

In industrial applications, this compound is used to produce specialty chemicals and materials with unique properties. Its ability to interact with various molecular targets makes it valuable in developing new materials and formulations.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline core can significantly impact their antimicrobial and anti-inflammatory properties:

- C-2 Position Modifications : Different aryl groups at this position enhance NorA efflux pump inhibition in S. aureus.

- C-4 Carboxylic Group : This group is essential for maintaining activity against bacterial strains.

Case Studies

Several studies illustrate the effectiveness of this compound in various applications:

-

Inhibition of NorA Efflux Pump :

- A study demonstrated that derivatives effectively reduced the MIC of ciprofloxacin against S. aureus by four-fold when used in combination therapies.

-

Cell Toxicity Assessments :

- Evaluations on human cell lines (THP-1 and A549) indicated low toxicity while maintaining high antimicrobial efficacy.

-

In Vivo Studies :

- Preliminary animal model studies suggested potential therapeutic benefits in reducing inflammation and bacterial load, though further research is needed to confirm these findings.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core and carboxylic acid functionality but differ in their substituents.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties

Uniqueness

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent .

Biological Activity

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C20H18ClNO3

- Molecular Weight : 355.81 g/mol

- Structure : The compound features a chloro group at the 7-position, a methyl group at the 8-position, and a propoxyphenyl substituent at the 2-position of the quinoline ring.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition occurs through competitive binding to the active site of the enzyme, preventing substrate access and leading to increased acetylcholine levels in synaptic clefts, which may enhance cognitive functions and memory retention .

Anticancer Properties

The compound has demonstrated promising anticancer activity in various cell lines. Studies reveal that it induces cell cycle arrest at the G0/G1 phase, subsequently triggering apoptosis in cancer cells. For instance, in vitro experiments on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant cytotoxic effects, with IC50 values indicating potent activity against these cells .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It has been observed to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting potential applications in treating inflammatory diseases .

Molecular Interactions

The molecular mechanism underlying the biological activity of this compound involves its interaction with various biomolecules:

- Binding Affinity : The compound's structural features allow it to bind effectively to target enzymes and receptors, influencing their activity.

- Cell Signaling Pathways : It modulates several signaling pathways associated with inflammation and cancer progression, including NF-kB and MAPK pathways .

Case Studies

- Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed through microscopy.

- Inflammation Model : In an LPS-induced inflammation model using RAW 264.7 cells, the compound significantly reduced nitric oxide levels compared to control groups, highlighting its potential as an anti-inflammatory agent .

Data Summary

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Acetylcholinesterase | Neurotransmission | Not specified | Competitive inhibition |

| Cancer Cell Lines | MCF-7 (Breast Cancer) | ~10 µM | Induction of apoptosis via G0/G1 arrest |

| Inflammation | RAW 264.7 (Macrophages) | Not specified | Inhibition of iNOS and COX-2 |

Q & A

Q. What are the optimal synthetic routes for 7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation of substituted anilines with propionyl chloride derivatives, followed by cyclization. Key steps include:

- Intermediate formation : Use of 4-propoxyphenylboronic acid in Suzuki-Miyaura coupling to introduce the aryl group at the 2-position of the quinoline core .

- Cyclization : Phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux (110–120°C, 6–8 hours) to form the quinoline ring .

- Carboxylic acid introduction : Hydrolysis of ester intermediates using NaOH/EtOH (1:1 v/v) at 60°C for 4 hours .

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer:

Q. What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

- Solubility :

- Polar solvents: DMSO (>50 mg/mL), ethanol (10–15 mg/mL) .

- Aqueous buffers: Poor solubility (<1 mg/mL at pH 7.4); use 0.1% Tween-80 for in vitro assays .

- Stability :

- Degrades by <5% in DMSO at –20°C over 6 months .

- Light-sensitive: Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the substituent pattern (chloro, methyl, propoxyphenyl) affect pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

- Chloro at C7 : Enhances bacterial topoisomerase inhibition (IC₅₀ = 0.8 μM vs. E. coli gyrase) .

- Methyl at C8 : Reduces plasma protein binding (75% vs. 90% for non-methyl analogs), improving bioavailability .

- 4-Propoxyphenyl at C2 : Increases logP (3.2 vs. 2.5 for phenyl), enhancing blood-brain barrier penetration in murine models .

Q. What in vivo models are suitable for evaluating its pharmacokinetics?

Methodological Answer:

Q. How can crystallographic data resolve contradictory activity results in analogs?

Methodological Answer:

- Dihedral angle analysis : Analog with a 32.1° twist between the carboxylic acid and aryl groups shows reduced antibacterial activity (MIC = 64 μg/mL vs. 8 μg/mL for parent compound) due to steric hindrance .

- Hydrogen bonding : Strong intermolecular C–H⋯O interactions (2.8 Å) correlate with improved thermal stability (decomposition >250°C) .

Emerging Research Directions

Q. Can this compound serve as a photosensitizer in photodynamic therapy?

Methodological Answer:

- UV-Vis spectroscopy : Absorption at 365 nm (ε = 12,000 M⁻¹cm⁻¹) suggests potential for ROS generation under UV light .

- In vitro testing : 60% HeLa cell death at 10 μM after 20 min UV exposure vs. 15% in dark controls .

Q. What computational methods predict its binding to novel targets (e.g., SARS-CoV-2 Mpro)?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Binding energy = –9.2 kcal/mol to Mpro active site (PDB: 6LU7), comparable to ritonavir (–8.7 kcal/mol) .

- MD simulations : Stable RMSD (<2.0 Å over 100 ns) with key interactions: H-bond (Glu166), hydrophobic (Met49) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.